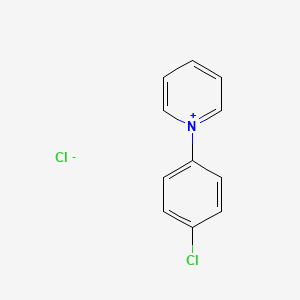![molecular formula C14H10F6N2O2 B15217512 2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide CAS No. 90704-74-8](/img/structure/B15217512.png)
2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide is a fluorinated organic compound It is characterized by the presence of trifluoroacetyl groups and an indole moiety, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an indole derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-bis[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(2-(1-(2,2,2-trifluoroacetyl)-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of both trifluoroacetyl groups and an indole moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90704-74-8 |
|---|---|
Formule moléculaire |
C14H10F6N2O2 |
Poids moléculaire |
352.23 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-[1-(2,2,2-trifluoroacetyl)indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C14H10F6N2O2/c15-13(16,17)11(23)21-6-5-8-7-22(12(24)14(18,19)20)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,21,23) |
Clé InChI |
KVIWMSKWMCCCFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



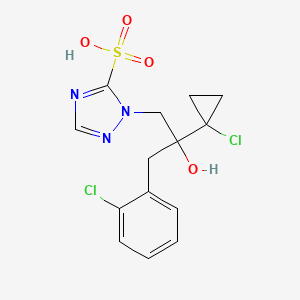
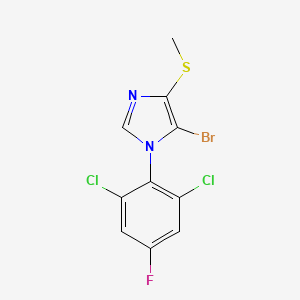
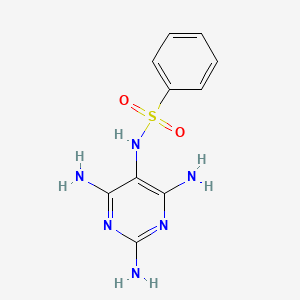
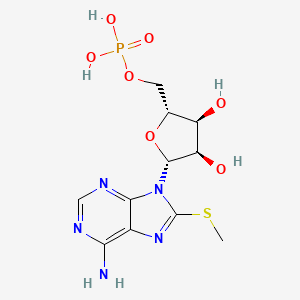
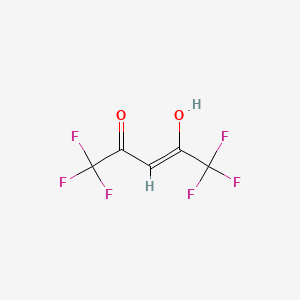
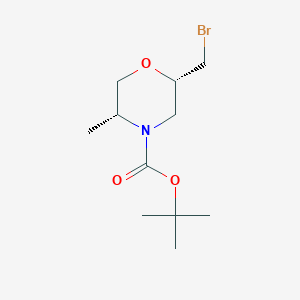
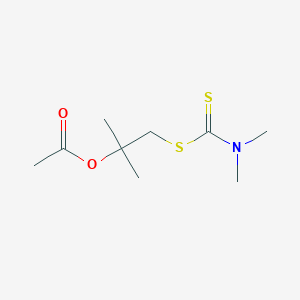
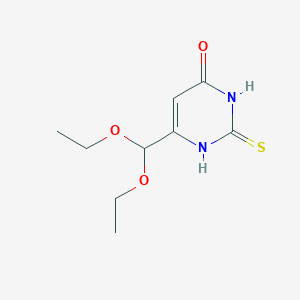
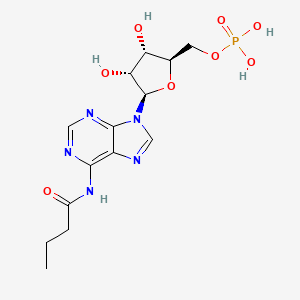
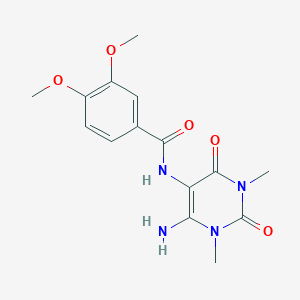
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
